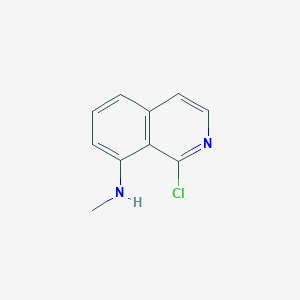

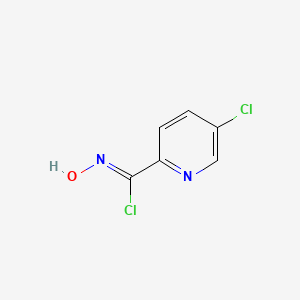

1-Chloro-N-methylisoquinolin-8-amine

Übersicht

Beschreibung

1-Chloro-N-methylisoquinolin-8-amine is a chemical compound that can be purchased from various suppliers . It is used for pharmaceutical testing and has properties such as structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

Synthesis Analysis

The synthesis of 1-Chloro-N-methylisoquinolin-8-amine involves several steps. One method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . Another method involves the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 1-Chloro-N-methylisoquinolin-8-amine can be analyzed using various methods. For instance, a structure analysis tool can be used for rapid and automated solution of small molecule structures . Another method involves the use of a molecule editor for structure search .Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-N-methylisoquinolin-8-amine can be complex. For instance, the reactions can involve complex ion equilibria and complexometric titrations . Other reactions can involve S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-N-methylisoquinolin-8-amine can be analyzed using various methods. For instance, the properties can be influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type . Another method involves the use of physicochemical analysis to investigate the interrelation between the composition, structure, and properties of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Compounds

A convenient method for synthesizing novel isoquinolines, including 1-chloroisoquinolines and 1-aminoisoquinolines with heterocyclic substituents, has been developed. These compounds, obtained from 3-hetarylisocoumarins, show promise as anticancer agents. The transformation of 1-chloro-3-hetarylisoquinolines into 1-aminoisoquinolines suggests potential in crafting anticancer drugs (Konovalenko et al., 2020).

Antibacterial Properties

Research into 8-nitrofluoroquinolone models, starting from a related chloro compound, showed that derivatives exhibit interesting antibacterial activity against both gram-positive and gram-negative bacteria. Some derivatives displayed significant activity against S. aureus, hinting at the potential of 1-chloro-N-methylisoquinolin-8-amine derivatives in antibacterial applications (Al-Hiari et al., 2007).

Amination Reactions

The study of amination reactions in 4-chloro-2-phenylquinoline derivatives with amide solvents showed the potential of using activated chloro groups for synthesizing novel amines. This research highlights the role of 1-chloro-N-methylisoquinolin-8-amine in facilitating amination reactions, which is crucial for the development of new chemical entities (Tsai et al., 2008).

Chemoselective Tert-Butyloxycarbonylation

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated. This method proceeds in high yield under mild conditions, showing the versatility of isoquinoline derivatives in synthetic chemistry (Ouchi et al., 2002).

Neuroprotection Studies

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous compound with structural similarities, has shown neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This suggests that derivatives of 1-chloro-N-methylisoquinolin-8-amine could potentially have applications in neuroprotection, specifically in the context of Parkinson's disease and other neurodegenerative disorders (Kotake et al., 2005).

Eigenschaften

IUPAC Name |

1-chloro-N-methylisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-12-8-4-2-3-7-5-6-13-10(11)9(7)8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKGPMOBHDXOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

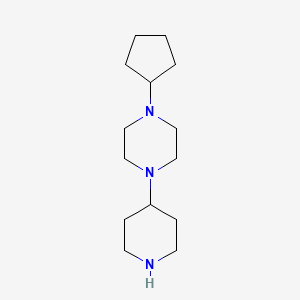

CNC1=CC=CC2=C1C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-N-methylisoquinolin-8-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanoic-1-14C acid, 5-[[4-[3-(aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]-](/img/structure/B1460094.png)

![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)

![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B1460098.png)

![6:2 Fluorotelemer [13C2] carboxylic acid](/img/structure/B1460102.png)

![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)

![N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1460110.png)